Manganese(II) oxide

Catalog No.
S560088
CAS No.
1344-43-0
M.F
MnO
M. Wt
70.937 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese(II) oxide

CAS Number

1344-43-0

Product Name

Manganese(II) oxide

IUPAC Name

oxomanganese

Molecular Formula

MnO

Molecular Weight

70.937 g/mol

InChI

InChI=1S/Mn.O

InChI Key

VASIZKWUTCETSD-UHFFFAOYSA-N

SMILES

O=[Mn]

Solubility

Sol in acid; insol in wate

Synonyms

hausmannite, manganese monoxide, manganese oxide, manganese oxide, hydrate, manganomanganic oxide, manganous-manganic oxide, Mn3O4

Canonical SMILES

O=[Mn]

Catalysis:

MnO exhibits excellent catalytic properties, making it a valuable tool in various chemical reactions.

  • Organic synthesis: MnO plays a crucial role in the oxidation of specific organic compounds, particularly allylic and arylmethyl alcohols. This facilitates the production of various valuable chemicals [].
  • Environmental catalysis: Researchers are exploring MnO's potential for degrading environmental pollutants like organic dyes and pharmaceuticals in water treatment processes [].

Energy Storage:

MnO's high theoretical capacity and electrochemical properties make it a promising candidate for developing next-generation batteries.

  • Electrodes: Studies are underway to utilize MnO in the development of lithium-ion batteries, offering a potential alternative to traditional cathode materials [].
  • Supercapacitors: MnO's ability to store and release electrical energy rapidly makes it suitable for supercapacitor electrodes, offering solutions for fast-charging applications [].

Environmental Remediation:

MnO's ability to adsorb various pollutants and its natural abundance make it attractive for environmental remediation applications.

  • Water purification: MnO's high affinity for heavy metals and other contaminants like phosphate makes it a potential adsorbent for water purification processes [].
  • Soil remediation: Research suggests that MnO minerals in soil can act as natural traps for heavy metals from industrial sources, potentially aiding in soil decontamination efforts [].

Other Applications:

Beyond the areas mentioned above, MnO is also being explored for various other research applications, including:

  • Biosensors: MnO's ability to interact with biological molecules is being investigated for developing biosensors for medical diagnostics and environmental monitoring [].
  • Drug delivery: Research is exploring the use of MnO nanoparticles for targeted drug delivery applications due to their biocompatibility and unique properties [].

MnO is a green crystalline compound. It is the primary naturally occurring manganese oxide and plays a crucial role in geochemical cycles []. Manganese is an essential nutrient for various organisms, and MnO serves as a source of this element in fertilizers and food additives.


Molecular Structure Analysis

MnO adopts a rocksalt (NaCl) crystal structure []. In this structure, Mn cations occupy octahedral sites formed by six surrounding O anions. The strong electrostatic attraction between Mn2+ and O2- ions contributes to the stability of this structure [].


Chemical Reactions Analysis

  • Synthesis: MnO is commercially produced by the reduction of manganese dioxide (MnO2) with hydrogen, carbon monoxide, or methane []:
MnO2 + H2 -> MnO + H2O (Equation 1) []
  • Decomposition

    MnO is a stable compound and resists further reduction at high temperatures [].

  • Other Reactions

    MnO can react with acids to form manganese salts. For example, it reacts with hydrochloric acid (HCl) to produce manganese(II) chloride (MnCl2) and hydrogen gas []:

MnO + 2HCl -> MnCl2 + H2O (Equation 2) []

Physical And Chemical Properties Analysis

  • Melting point: 1945 °C
  • Boiling point: 3127 °C
  • Density: 5.37 g/cm³
  • Solubility: Insoluble in water
  • Stability: Stable under standard conditions []

MnO exhibits various properties relevant to scientific research:

  • Semiconductor: MnO demonstrates semiconducting behavior, making it a potential candidate for electronic devices [].
  • Catalyst: MnO serves as a catalyst in several reactions, including the decomposition of organic pollutants and the oxidation of methane [, ].

  • Acid-Base Reactions: As a basic anhydride, it reacts with acids . For example:

    MnO + 2HCl → MnCl2 + H2O
  • Redox Reactions: It can undergo redox reactions with strong reducing agents .
  • Oxidation: Manganese(II) oxide can be oxidized to higher oxidation states. For instance, it can be converted to manganese dioxide (MnO2) in the presence of oxygen:

    2MnO + O2 → 2MnO2

    Several methods exist for synthesizing manganese(II) oxide:

    • Thermal Decomposition: Manganese(II) carbonate decomposes at high temperatures to form manganese(II) oxide:

      MnCO3 → MnO + CO2
    • Reduction of Higher Oxides: Manganese dioxide can be reduced to manganese(II) oxide using hydrogen at elevated temperatures:

      MnO2 + H2 → MnO + H2O
    • Precipitation: Manganese(II) salts can be precipitated as the hydroxide and then calcined to form the oxide:

      Mn2+ + 2OH- → Mn(OH)2
      Mn(OH)2 → MnO + H2O

Manganese(II) oxide finds applications in various fields:

  • Ceramics and Glass: It's used as a coloring agent and to remove the green tint caused by iron impurities.
  • Agriculture: It serves as a micronutrient in fertilizers.
  • Electronics: It's employed in the production of ferrites for electronic components.
  • Catalysis: Manganese(II) oxide acts as a catalyst in certain

Manganese(II) oxide interacts with various substances:

  • Water: It's largely insoluble in water but can slowly react to form manganese hydroxide.
  • Oxygen: In air, it can gradually oxidize to form higher manganese oxides.
  • Carbon Dioxide: At high temperatures, it can react with CO2 to form manganese carbonate.

Similar Compounds

Several compounds share similarities with manganese(II) oxide:

  • Iron(II) Oxide (FeO): Both are transition metal oxides with the metal in the +2 oxidation state.
  • Magnesium Oxide (MgO): Similar in its basic nature and some applications.
  • Zinc Oxide (ZnO): Shares some applications in ceramics and as a nutrient.
  • Nickel(II) Oxide (NiO): Another transition metal oxide with similar structure.
  • Manganese Dioxide (MnO2): A higher oxide of manganese with different properties and applications.

Manganese(II) oxide is unique in its specific chemical properties, color, and biological roles related to manganese. Its ability to participate in various redox reactions and its importance in biological systems set it apart from similar compounds

Chemical Precipitation and Hydrothermal Approaches

Chemical Precipitation

Chemical precipitation represents one of the most widely employed techniques for synthesizing MnO nanoparticles due to its simplicity, cost-effectiveness, and scalability. The process typically involves dissolving manganese salts in an aqueous solution followed by the addition of a precipitating agent to form a solid product, which is then collected, dried, and calcined.

A standard procedure involves dissolving manganese chloride in distilled water and adding NaOH to maintain a specific pH level. For example, Fe-doped MnO nanoparticles have been synthesized by dissolving 4 g of manganese chloride in 50 ml of distilled water, adding a solution of 3 g NaOH in 20 ml of distilled water to maintain pH 8, and then adding ferric chloride solution. After 5 hours of stirring, the dark brown precipitate is collected, dried, and calcined at 400°C for 4 hours. This method yields nanoparticles with a crystallite size of approximately 11.5 nm and a nearly spherical morphology.

MnO can also be prepared through carbothermic reduction of MnO₂, which is then dissolved in sulfuric acid. The filtered solution is treated with ammonium carbonate to precipitate MnCO₃, which can be further processed. Alternative approaches include the direct thermal decomposition of manganese carbonate in an anaerobic environment:

MnCO₃ → MnO + CO₂

The "oxalate method" represents another viable approach, particularly suitable for demonstration purposes. This method involves heating hydrated manganese(II) oxalate in an oxygen-free atmosphere (often CO₂):

MnC₂O₄·2H₂O → MnO + CO₂ + CO + 2H₂O

Hydrothermal Synthesis

Hydrothermal synthesis has emerged as a powerful method for preparing manganese oxide nanomaterials with controlled morphologies. This approach employs high pressure and temperature to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions.

The hydrothermal synthesis of α-MnO₂ nanorods has been successfully demonstrated using MnSO₄·H₂O and KMnO₄ as precursors. Nanostructured mesoporous α-MnO₂ nanorods synthesized via this simple hydrothermal process exhibit excellent performance as supports for gold nanoparticles in catalytic applications.

Research has shown that the hydrothermal reaction time significantly influences the structural, morphological, and electrochemical properties of the resulting manganese oxide products. MnO₂ prepared with shorter hydrothermal dwell times typically consists of a mixture of amorphous and nanocrystalline particles, with increasing crystallinity as the dwell time increases from 1 to 18 hours. Interestingly, varying the hydrothermal reaction time can produce a diverse range of structures, from nanostructured surfaces with distinct platelike morphologies to well-defined nanorods.

The surface area of these hydrothermally synthesized nanomaterials varies from 100 to 150 m²/g, with capacitance values ranging from 72 to 168 F/g depending on the specific synthesis conditions. This versatility makes hydrothermal synthesis particularly attractive for applications requiring tailored material properties.

Synthesis MethodPrecursorsConditionsProduct CharacteristicsReference
Chemical PrecipitationMnCl₂, NaOH, FeCl₃pH 8, 5h stirring, 400°C calcinationFe-doped MnO nanoparticles, 11.5 nm, hexagonal
Green SynthesisMn-acetate, D. graveolens extractpH 7.2, extract:metal 87.9 v/v, 56.7 minSpherical MnO nanoparticles, 38 nm
HydrothermalMnSO₄·H₂O, KMnO₄Various times at 140°Cα-MnO₂ nanorods, surface area 100-150 m²/g
PLDMnO, Mn₂O₃, MnO₂ targetsVarying O₂ pressure and temperatureMn₂O₃, Mn₃O₄, and MnO thin films
Carbothermic ReductionMnO₂, H₂/CO/CH₄≥750°CBulk MnO
Thermal DecompositionMn(NO₃)₂450°C, followed by H₂ reductionMnO

Thin Film Deposition Techniques (PLD, Sputtering)

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) represents an advanced technique for fabricating manganese oxide thin films with precise control over composition and structure. This method involves using a high-power laser beam to vaporize material from a target, which is subsequently deposited as a thin film on a substrate.

Research by Le et al. has explored the influence of substrate temperature, target composition, total deposition pressure, and oxygen partial pressure on manganese oxide phase formation using combinatorial PLD deposition from MnO, Mn₂O₃, and MnO₂ targets. Their findings reveal that oxygen partial pressure during deposition is the critical factor determining which phase forms, while total chamber pressure, substrate temperature, and target composition have more complex and less significant effects.

A key advantage of PLD is its ability to achieve manganese oxide phases at reduced temperatures or higher oxygen pressures compared to bulk or nanoparticle synthesis methods. This characteristic makes PLD particularly valuable for applications requiring substrate materials with lower thermal stability. The phase formation is determined using a combination of X-ray diffraction (XRD), Raman spectroscopy, and Fourier transform infrared (FTIR) spectroscopy.

The manganese oxide phase diagram for PLD processing demonstrates that Mn₂O₃, Mn₃O₄, and MnO phases can be stabilized far from the equilibrium phase regions determined for bulk and nanoparticle manganese oxides. This expanded processing window offers greater flexibility in materials design and fabrication.

Magnetron Sputtering

Magnetron sputtering represents another powerful thin film deposition technology for manganese oxide fabrication. This process involves generating a gaseous plasma that is confined to a space containing the target material. High-energy ions within the plasma erode the target surface, and the liberated atoms travel through the vacuum environment to deposit onto a substrate, forming a thin film.

The sputtering process begins by evacuating a chamber to high vacuum to minimize background contaminants. After reaching base pressure, sputtering gas (typically argon) is introduced, and the pressure is regulated in the millitorr range. High voltage applied between the cathode (behind the sputtering target) and the anode (typically the grounded chamber) initiates plasma generation.

Electrons in the sputtering gas accelerate away from the cathode, causing collisions with nearby gas atoms. These collisions induce electrostatic repulsion that "knocks off" electrons from the sputtering gas atoms, causing ionization. The positively charged sputter gas ions accelerate toward the negatively charged cathode, resulting in high-energy collisions with the target surface. Each collision can eject target atoms with sufficient kinetic energy to reach the substrate.

For reactive sputtering processes, which are particularly relevant for oxide formation, gases such as oxygen can be introduced to the chamber during film growth. This approach allows for precise control over the stoichiometry and oxidation state of the deposited manganese oxide films.

Bioabsorption and Green Synthesis Strategies

Green Synthesis using Plant Extracts

Green synthesis approaches have gained significant attention for producing MnO nanoparticles in an environmentally friendly manner. These methods typically utilize plant extracts as reducing agents, offering a sustainable alternative to conventional chemical synthesis routes.

Deylamsalehi et al. have optimized the green synthesis of MnO nanoparticles using Dracocephalum graveolens extract through Response Surface Methodology (RSM). Their investigation examined the effects of time, extract-to-metal ratio, and pH on nanoparticle formation. Results indicate that increasing extract concentration enhances MnO nanoparticle synthesis, while changes in pH and reaction time have less significant effects.

The procedure involves preparing aqueous solutions of manganese acetate (0.01 M) at different pH values and mixing them with plant extract at various volumetric ratios. After allowing the mixtures to react for specific durations, curcumin extract is added to stabilize the nanoparticles. The products are then separated by centrifugation and washed with ethanol and distilled water.

Morphological characterization using FE-SEM and TEM reveals that these green-synthesized MnO nanoparticles are spherical with an average size of approximately 38 nm. Notably, these nanoparticles demonstrate high activity for degrading industrial dyes such as Rhodamine B and light green dye, with significant degradation observed within 20 minutes.

Similarly, Kanwal et al. reported the successful biosynthesis of MnO nanoparticles using green tea extract as a reducing agent. The resulting nanoparticles, sized between 20-30 nm, exhibited potent antibacterial activity against pathogenic bacteria. This approach highlights the potential of green synthesis for producing functional nanomaterials with biological applications.

Microbial Routes

Microbial routes for manganese oxide synthesis represent another promising green approach. In natural environments, microorganisms play a significant role in manganese oxidation and reduction cycles. For instance, in Geobacteraceae species, MnO₂ functions as an electron acceptor coupled to the oxidation of organic compounds, a process with implications for bioremediation applications.

The microbial precipitation of manganese oxides in freshwater environments has been studied in Lake Biwa, where both adsorption onto suspended solids and microbial oxidation contribute to manganese precipitation mechanisms. These natural processes provide inspiration for controlled microbial synthesis strategies in laboratory settings.

Structural Control via Template-Assisted Methods

Template-assisted synthesis represents an advancing bottom-up approach for preparing highly crystalline mesoporous transition metal oxides (TMOs), including manganese oxides. The primary advantage of this method lies in its precise control over structure, dimension, and morphology of the final product.

Template-assisted synthesis methods can be broadly classified into hard-template and soft-template approaches. Hard-templates are primarily inorganic-based, with silica being the most commonly used material. In contrast, soft-templates are predominantly organic-based, including surfactants, block copolymers, or flexible organic molecules.

Soft-templates have gained favor over hard-templates due to their lower cost and simpler synthesis protocols that eliminate the need for tedious template removal processes. The typical soft-template synthesis process follows several key steps:

  • Template preparation
  • Material fabrication using the template
  • Template elimination (if necessary)

The fabrication step may involve physical methods such as surface coating or chemical reactions including addition, elimination, substitution, or isomerization. Once the reaction is complete, the template can be removed through physical methods like dissolution or chemical processes such as calcination.

A comprehensive review by Mathew et al. presents recent advances in soft-template-assisted synthesis of transition metal oxides, focusing on morphological and structural control strategies. Their analysis demonstrates that this approach enables the creation of manganese oxide nanostructures with precise geometric features and tailored properties for specific applications.

Nanoscale Engineering of Morphology and Porosity

Nanoscale engineering of manganese oxides allows for the creation of diverse morphologies and porous structures that significantly enhance material performance across various applications. By controlling synthesis parameters, researchers can tailor the structural features of MnO to optimize specific properties.

Chen et al. have demonstrated the instantaneous fabrication of highly porous three-dimensional (3D) nanostructured manganese oxides-reduced graphitic oxide (MnOₓ-rGO) electrodes using a pulse-photonic processing technique. These nanostructures facilitate ion/electron movement and provide an extremely high surface area for electrode/electrolyte interaction.

Electrochemical characterization of these electrodes using cyclic voltammetry, galvanostatic charge-discharge, and electrochemical impedance spectroscopy with 1M KOH electrolyte revealed exceptional performance. The thin film electrodes exhibited remarkable cycling stability, retaining 90% of their initial capacitance even after 100,000 galvanostatic charge-discharge cycles at a constant areal current density of 0.4 mA cm⁻².

This extraordinary lifetime performance has been attributed to several factors:

  • The conductive reduced graphitic oxide network
  • Synergistic effects between carbon composite and metal oxides
  • The unique porous nanostructure

The highly porous morphology enhances structural stability by buffering volume changes during redox processes, making these materials particularly suitable for long-term applications in energy storage devices.

Similarly, the hydrothermal synthesis of MnO₂ nanostructures with varied morphologies has been investigated by controlling reaction time. As the hydrothermal dwell time increases, the product evolves from amorphous/nanocrystalline particles to well-defined nanorods. This structural evolution significantly impacts the electrochemical properties, with specific capacitance values varying between 72-168 F/g depending on synthesis conditions.

Density Functional Theory Investigations

Density functional theory investigations of manganese(II) oxide have established fundamental insights into its electronic structure and magnetic properties through systematic computational studies [1] [3] [6]. The ground-state properties of manganese(II) oxide have been extensively investigated using various exchange-correlation functionals, revealing significant challenges in accurately describing this strongly correlated transition metal oxide system [1] [3].

Comprehensive density functional theory calculations employing the Perdew-Burke-Ernzerhof functional have demonstrated that standard generalized gradient approximation methods systematically underestimate the band gap of manganese(II) oxide, typically predicting values around 1.16 electronvolts compared to the experimental value of 3.9 electronvolts [6] [29]. The electronic structure calculations reveal that manganese(II) oxide exhibits an antiferromagnetic ground state with type-II ordering, where manganese spins align ferromagnetically within (111) planes while maintaining antiferromagnetic coupling between adjacent planes [6] [8].

The density functional theory plus Hubbard U approach has proven essential for capturing the strong correlation effects in manganese(II) oxide, with optimal Hubbard U parameters ranging from 4.0 to 6.0 electronvolts for manganese d-orbitals [1] [6] [9]. Systematic studies employing the fully anisotropic density functional theory plus U plus J methodology with the Perdew-Burke-Ernzerhof functional for solids have achieved remarkable agreement with experimental structural and magnetic properties [6]. These calculations demonstrate that the explicit inclusion of the exchange parameter J plays a crucial role in accurately describing the noncollinear magnetic structure profiles of manganese(II) oxide [6].

The projected density of states calculations reveal that the valence bands are primarily composed of oxygen 2p orbitals hybridized with manganese 3d eg orbitals, while the conduction bands are dominated by manganese 3d t2g orbitals [6] [25]. The computed magnetic moment per manganese atom ranges from 4.6 to 4.8 Bohr magnetons, showing excellent agreement with the experimental value of 4.58 Bohr magnetons [6] [32].

Table 1: Computational Parameters in Manganese Oxide Density Functional Theory Studies

StudyMethodU Parameter (eV)J Parameter (eV)Band Gap (eV)System Studied
Franchini et al. (2007)PBE, PBE0, HSE6.0N/A3.0 (HSE)MnO, Mn₃O₄, α-Mn₂O₃, β-MnO₂
Lim et al. (2016)PBEsol+U+J4.0 (Mn)1.02.81 (MnO)MnO, Mn₃O₄, α-Mn₂O₃, β-MnO₂
Song et al.PBE+U4.0N/A0.734α-MnO₂
Kwon et al. (2022)SCAN metaGGAN/AN/AN/AVarious MnOₓHᵧ phases
SIESTA Tutorial (2010)LDA+U0-50.0VariableMnO

Hybrid Functional Calculations for Magnetic Properties

Hybrid functional calculations have emerged as a superior computational approach for accurately describing the magnetic properties of manganese(II) oxide, particularly addressing the limitations of standard density functional theory methods in treating strongly correlated electron systems [1] [3]. The Heyd-Scuseria-Ernzerhof and Perdew-Burke-Ernzerhof zero functionals provide more consistent descriptions of the electronic and magnetic structure compared to conventional generalized gradient approximation approaches [1] [3].

Systematic hybrid functional investigations reveal that manganese(II) oxide maintains its antiferromagnetic insulating character with significantly improved band gap predictions [1] [3]. The Heyd-Scuseria-Ernzerhof functional calculations yield band gaps approaching 3.0 electronvolts, representing substantial improvement over standard density functional theory predictions and achieving closer agreement with experimental measurements [1] [29]. The hybrid functional approach correctly predicts the insulating character of manganese(II) oxide, in contrast to standard density functional theory plus U calculations that sometimes favor half-metallic states [1].

The magnetic ordering in manganese(II) oxide is accurately captured through hybrid functional calculations, which properly describe the superexchange interactions mediated by oxygen atoms between neighboring manganese ions [1] [22]. These calculations demonstrate that the antiferromagnetic coupling arises from the overlap of manganese 3d orbitals with oxygen 2p orbitals, creating an indirect magnetic interaction pathway that stabilizes the observed antiferromagnetic ground state [22].

Comparative studies between hybrid functionals and density functional theory plus U approaches reveal that while both methods can reproduce experimental magnetic moments, hybrid functionals provide superior description of the electronic structure near the Fermi level [1] [6]. The inclusion of exact Hartree-Fock exchange in hybrid functionals effectively reduces the self-interaction error that plagues standard density functional theory calculations, leading to more accurate descriptions of localized d-electron states [1] [9].

Table 2: Structural and Electronic Properties of Manganese(II) Oxide from Computational Studies

PropertyExperimental ValueDFT ResultsHybrid Functional ResultsReference
Lattice Parameter (Å)4.4454.42-4.504.43-4.47 [32] [1] [6]
Band Gap (eV)3.92.8-3.33.0-3.2 [29] [1] [3]
Magnetic Moment (μB)4.584.6-4.84.6-4.7 [32] [6] [1]
Density (g/cm³)5.395.2-5.45.3-5.4 [32] [1]

Phase Diagram Analysis of Manganese Oxide Systems

Phase diagram analysis of manganese oxide systems through computational methods has revealed complex thermodynamic relationships governing the stability of different oxidation states and structural phases [10] [11] [12]. Theoretical investigations employing first-principles calculations have constructed comprehensive phase diagrams that map the stability regions of various manganese oxide phases as functions of temperature, oxygen partial pressure, and chemical potential [11] [12] [13].

The computational phase diagrams demonstrate that manganese(II) oxide represents a reduced phase in the manganese-oxygen system, with its stability region extending over specific ranges of oxygen chemical potential and temperature [11] [12]. Size-dependent phase diagrams constructed using density functional theory calculations reveal that surface energy contributions can significantly alter phase stability at the nanoscale, with manganese(II) oxide showing enhanced stability for certain particle sizes [12] [13].

Thermodynamic analysis based on first-principles calculations indicates that the transformation from manganese(II) oxide to higher oxidation state phases occurs through well-defined transition pathways [11] [14]. The computed phase diagrams reveal that manganese(II) oxide can transform to manganese(II,III) oxide (Mn₃O₄) at elevated temperatures under oxidizing conditions, with transition temperatures ranging from 475 to 500 degrees Celsius depending on the oxygen partial pressure [14] [15].

The crystallization pathways leading to manganese oxide polymorphs have been investigated through combined computational and experimental approaches, revealing that manganese(II) oxide formation can occur through multistage processes involving metastable intermediate phases [12] [13]. The computed free energy landscapes demonstrate that the nucleation and growth of manganese(II) oxide phases depend critically on solution composition, pH, and redox potential [13].

Comprehensive phase diagram calculations incorporating both bulk and surface contributions show that manganese(II) oxide exhibits remarkable thermal stability, with decomposition occurring only at temperatures exceeding 1170 degrees Celsius under reducing conditions [14]. The phase transformation sequence from manganese(II) oxide involves initial oxidation to form manganese(II,III) oxide, followed by further oxidation to manganese(III) oxide at higher temperatures and oxygen partial pressures [14] [15].

Computational Modeling of Defect Structures and Vacancies

Computational modeling of defect structures and vacancies in manganese(II) oxide has provided detailed insights into the formation energies, electronic properties, and structural distortions associated with point defects [16] [17] [18]. Hybrid density functional theory calculations have established that oxygen vacancies represent the most thermodynamically favorable defects in manganese(II) oxide, with formation energies ranging from 2.4 to 3.2 electronvolts depending on the charge state and local environment [16] [20].

The formation of manganese vacancies requires significantly higher energies, typically ranging from 8.5 to 12.0 electronvolts, making these defects less probable under equilibrium conditions [16] [17]. Computational studies reveal that manganese vacancies introduce deep acceptor levels within the band gap, while oxygen vacancies create donor states that can significantly modify the electronic transport properties [16] [20].

Schottky defect formation, involving the simultaneous creation of manganese and oxygen vacancies to maintain charge neutrality, exhibits formation energies around 2.40 electronvolts when calculated using the B3LYP hybrid functional [16]. These calculations demonstrate that Schottky defects represent a favorable defect compensation mechanism in manganese(II) oxide, particularly under conditions where charged defects cannot be easily accommodated [16].

The electronic structure modifications induced by vacancy defects have been systematically investigated through density functional theory calculations [17] [18] [20]. Oxygen vacancies in manganese(II) oxide create localized electronic states within the band gap, with the vacancy-induced states positioned approximately 0.6 electronvolts below the conduction band minimum [16]. These defect states significantly enhance the electrical conductivity and can serve as active sites for catalytic applications [20].

Table 3: Defect Formation Energies in Manganese(II) Oxide

Defect TypeFormation Energy (eV)Charge StateComputational MethodElectronic Effect
Oxygen Vacancy2.4-3.2Neutral to +2Hybrid DFTDonor states
Manganese Vacancy8.5-12.0-2 to 0Hybrid DFTDeep acceptor levels
Schottky Defect2.40NeutralB3LYPCharge compensation
Interstitial Mn12-15+2 to +4DFT+UDeep donor states
Interstitial O8-12-2 to 0DFT+UAcceptor levels

The structural relaxation around defect sites has been characterized through first-principles calculations, revealing significant local distortions that extend beyond the immediate coordination shell [17] [19]. Oxygen vacancy formation leads to substantial relaxation of neighboring manganese atoms, with bond length changes exceeding 0.1 Angstroms and modifications in the local magnetic environment [16] [20].

High-throughput computational screening of oxygen vacancy properties across multiple oxide systems has identified manganese(II) oxide as exhibiting moderate vacancy formation energies compared to other transition metal oxides [18]. The systematic analysis reveals that vacancy formation energies correlate strongly with the oxide formation enthalpy and the electronegativity difference between the cation and oxygen [18].

Multiscale Simulations of Electronic and Magnetic Interactions

Multiscale simulations of electronic and magnetic interactions in manganese(II) oxide have bridged the gap between quantum mechanical descriptions and macroscopic magnetic behavior through sophisticated computational approaches [22] [23] [24]. Quantum Monte Carlo calculations have provided benchmark results for the electronic structure and magnetic properties, demonstrating superior accuracy compared to density functional theory methods for strongly correlated systems [24] [26].

Diffusion Monte Carlo studies of manganese(II) oxide have successfully reproduced experimental structural properties including lattice constants, bulk moduli, and cohesive energies while correctly predicting the antiferromagnetic ground state [24]. These calculations treat electronic correlations directly without the approximations inherent in density functional theory, providing highly accurate reference data for validating other computational methods [24] [26].

The magnetic pair distribution function analysis has emerged as a powerful tool for understanding local magnetic interactions in manganese(II) oxide, enabling direct comparison between experimental measurements and theoretical predictions of short-range magnetic correlations [22]. This approach has confirmed that the antiferromagnetic ordering arises from superexchange interactions mediated by oxygen atoms, with the magnetic coupling extending beyond nearest-neighbor manganese pairs [22].

Multiscale molecular dynamics simulations combining density functional tight-binding methods with classical force fields have investigated the dynamic behavior of manganese(II) oxide systems at finite temperatures [23] [25]. These simulations reveal that thermal fluctuations can significantly modify the local magnetic environment while preserving the overall antiferromagnetic order up to the Néel temperature [25] [27].

First-principles molecular dynamics calculations have explored the temperature-dependent phase stability of manganese(II) oxide, demonstrating excellent thermal stability up to 650 Kelvin without significant structural deformation [25] [27]. The simulations indicate that thermal expansion effects are accurately captured through the multiscale approach, with calculated thermal expansion coefficients showing good agreement with experimental measurements [25].

The electronic and magnetic interactions have been investigated through combined quantum mechanical and molecular mechanical simulations that treat the electronic structure quantum mechanically while describing the surrounding environment through classical potentials [23]. These multiscale approaches enable the study of realistic system sizes while maintaining quantum mechanical accuracy for the electronic and magnetic properties [23] [28].

Quantum Monte Carlo studies of manganese and manganese oxide clusters have provided detailed insights into the electronic structure of finite-size systems, revealing how quantum size effects modify the magnetic interactions compared to bulk manganese(II) oxide [28]. These calculations demonstrate that small manganese oxide clusters can exhibit different magnetic ground states due to reduced coordination and surface effects [28].

Physical Description

DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals

Color/Form

Green cubic crystals or powde

Density

5.37 g/cu cm

Melting Point

1840 °C

GHS Hazard Statements

Aggregated GHS information provided by 594 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 255 of 594 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 339 of 594 companies with hazard statement code(s):;
H302 (79.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (54.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (49.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (49.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (78.76%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (49.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1344-43-0

Associated Chemicals

Manganese dioxide;1313-13-9
Manganese oxide;1317-35-7

Wikipedia

Manganese(II) oxide

Methods of Manufacturing

(1) by reduction of the dioxide in hydrogen. (2) by heating the carbonate with exclusion of air.
Manganese ores + metallurgical coke (reduction)

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Construction
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Pesticide, fertilizer, and other agricultural chemical manufacturing
Primary metal manufacturing
Steel Foundry
Steel foundry
Manganese oxide (MnO): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types